molecular formula C18H24ClNO2 B4650626 N-[3-methoxy-4-(2-phenylethoxy)benzyl]ethanamine hydrochloride

N-[3-methoxy-4-(2-phenylethoxy)benzyl]ethanamine hydrochloride

Cat. No. B4650626
M. Wt: 321.8 g/mol
InChI Key: YGAYVIHXNGIYCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-methoxy-4-(2-phenylethoxy)benzyl]ethanamine hydrochloride is a chemical compound that belongs to the class of phenethylamines. It is also known as 2C-E, a psychedelic drug that has been used for recreational purposes. However,

Mechanism of Action

The mechanism of action of N-[3-methoxy-4-(2-phenylethoxy)benzyl]ethanamine hydrochloride involves its binding to the 5-HT2A receptor, which leads to the activation of intracellular signaling pathways. This activation results in the modulation of neurotransmitter release, particularly serotonin and dopamine, which are involved in the regulation of mood, perception, and cognition.
Biochemical and Physiological Effects:
N-[3-methoxy-4-(2-phenylethoxy)benzyl]ethanamine hydrochloride has been shown to produce a range of biochemical and physiological effects. These include changes in mood, perception, and cognition, as well as alterations in heart rate, blood pressure, and body temperature. It has also been shown to produce visual and auditory hallucinations, as well as alterations in time perception.

Advantages and Limitations for Lab Experiments

The advantages of using N-[3-methoxy-4-(2-phenylethoxy)benzyl]ethanamine hydrochloride in lab experiments include its ability to modulate neurotransmitter release and its affinity for multiple receptors, which allows for the study of complex signaling pathways. However, its recreational use and potential for abuse may limit its availability for research purposes.

Future Directions

There are several future directions for research on N-[3-methoxy-4-(2-phenylethoxy)benzyl]ethanamine hydrochloride. One area of interest is the study of its effects on brain function and behavior, particularly in relation to psychiatric disorders such as depression and anxiety. Another area of interest is the development of new drugs based on its chemical structure, which may have potential therapeutic applications. Finally, the development of new methods for synthesizing and analyzing this compound may improve its availability and utility for scientific research.

Scientific Research Applications

N-[3-methoxy-4-(2-phenylethoxy)benzyl]ethanamine hydrochloride has been used in scientific research to study its mechanism of action and its biochemical and physiological effects. It has been found to act as a partial agonist at the 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition. It has also been shown to have affinity for other serotonin receptors, such as 5-HT2B and 5-HT2C, as well as for the dopamine D2 receptor.

properties

IUPAC Name

N-[[3-methoxy-4-(2-phenylethoxy)phenyl]methyl]ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO2.ClH/c1-3-19-14-16-9-10-17(18(13-16)20-2)21-12-11-15-7-5-4-6-8-15;/h4-10,13,19H,3,11-12,14H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGAYVIHXNGIYCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=CC(=C(C=C1)OCCC2=CC=CC=C2)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[[3-methoxy-4-(2-phenylethoxy)phenyl]methyl]ethanamine;hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.